molecular formula C15H15NO2 B1427968 4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde CAS No. 41568-09-6

4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde

Cat. No. B1427968
CAS RN: 41568-09-6
M. Wt: 241.28 g/mol
InChI Key: NFACGRXFHMYQCJ-UHFFFAOYSA-N
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Description

“4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde” is an organic compound with the chemical formula C15H15NO2. It is a starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route . Another example is the synthesis of 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile from 4-[hydroxymethyl(methyl)amino]benzaldehyde and propanedinitrile .


Molecular Structure Analysis

The molecular structures of similar compounds, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has also been reported .


Physical And Chemical Properties Analysis

The molecular weight of “4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde” is 241.28 g/mol. The compounds 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol consist of asymmetric units of C16H20N2O and C14H15NO2, respectively .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Reactions : This compound has been used in enantioselective three-component reactions for preparing β-amino-α-hydroxy esters, which are valuable in organic synthesis (Zhou, Xu, & Hu, 2012).

Hantzsch Synthesis

  • Novel Cyclisation in Hantzsch Synthesis : It plays a role in the Hantzsch synthesis, contributing to unusual cyclisations and the formation of new chemical structures (Filipan-Litvić, Litvić, Cepanec, & Vinković, 2007).

Optical Properties in Materials Science

  • Aluminum and Zinc Quinolates : Research on aluminum and zinc quinolates, using derivatives of this compound, has led to insights into their spectroscopic, thermal, and optical properties (Barberis & Mikroyannidis, 2006).

Organic Synthesis and Medicinal Chemistry

  • Solid Phase Organic Synthesis : This compound has been explored in the context of secondary amide-based linkers for solid phase organic synthesis (Swayze, 1997).
  • Antiproliferative Activity : Studies have investigated its derivatives for antiproliferative activity against human cancer cell lines, emphasizing its potential in medicinal chemistry (Liszkiewicz, 2002).

Photophysical Studies

  • OLED Material Research : Research into organic light-emitting diodes (OLEDs) has included this compound, examining its structure, morphology, and electroluminescence properties (Percino et al., 2019).

Analytical Chemistry

  • Fluorogenic Reagents for Aromatic Aldehydes : Its derivatives have been evaluated as fluorogenic reagents for aromatic aldehydes in spectrofluorimetry and chromatography (Nohta et al., 1993).

Catalysis

  • Catalysts in Alcohol Oxidation : Sulfonated Schiff base copper(II) complexes derived from this compound have been developed as efficient catalysts in alcohol oxidation (Hazra et al., 2015).

Future Directions

The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They have potential applications in various fields including medicinal, pharmaceutical, and industrial areas .

properties

IUPAC Name

4-(2-methoxy-N-methylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(13-9-7-12(11-17)8-10-13)14-5-3-4-6-15(14)18-2/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFACGRXFHMYQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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